REACTION_CXSMILES
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[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[CH3:9].[N+:10]([O-])([OH:12])=[O:11]>S(=O)(=O)(O)O>[CH3:9][C:3]1[C:4]([CH3:8])=[CH:5][C:6]([N+:10]([O-:12])=[O:11])=[CH:7][C:2]=1[NH2:1]
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Name
|
|
Quantity
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363 g
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Type
|
reactant
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Smiles
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NC1=C(C(=CC=C1)C)C
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Name
|
|
Quantity
|
132 mL
|
Type
|
reactant
|
Smiles
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[N+](=O)(O)[O-]
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Name
|
|
Quantity
|
180 mL
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Type
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solvent
|
Smiles
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S(O)(O)(=O)=O
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Name
|
ice
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Quantity
|
6 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.8 L
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Type
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solvent
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Smiles
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S(O)(O)(=O)=O
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Control Type
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UNSPECIFIED
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Setpoint
|
12 °C
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Type
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CUSTOM
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Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
is kept at 40° C
|
Type
|
CUSTOM
|
Details
|
exceeding 15° C
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Name
|
|
Type
|
|
Smiles
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CC1=C(N)C=C(C=C1C)[N+](=O)[O-]
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |